molecular formula C29H25N3O7 B559606 6-Tamra-SE CAS No. 150810-69-8

6-Tamra-SE

Cat. No. B559606
M. Wt: 527.5 g/mol
InChI Key: PAOQTZWNYMMSEE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

6-Tamra-SE is an amine-reactive form of tetramethylrhodamine . It is predominantly used for high-resolution techniques such as DNA sequencing and capillary electrophoresis .


Physical And Chemical Properties Analysis

6-Tamra-SE has a molecular formula of C29H25N3O7 and a molecular weight of 527.52 g/mol . It is soluble in DMF and DMSO .

Scientific Research Applications

  • 6-Tamra-SE is used in the synthesis of isomerically pure dyes for DNA probes. A scalable synthesis method for 5- and 6-carboxytetramethylrhodamines (TAMRAs) was reported, which are useful in oligonucleotide synthesis and DNA probes. The dyes show similar absorption and emission spectra and their fluorescence quantum yield correlates with the presence of specific nucleosides in the adjacent region of the oligonucleotide sequence (Kvach et al., 2009).

  • In a study on a TAMRA (tetramethyl-6-carboxyrhodamine) quenching-based aptasensing platform, it was used for the detection of aflatoxin B1 (AFB1). The study compared the analytical performance of two aptamer sequences and showed that the TAMRA-labeled strand could quench the fluorescence response of a FAM-labeled aptamer due to the interaction between the two DNA strands (Goud et al., 2016).

  • Research on conjugated polymers and dye-labeled aptamer-based potassium ion detection assays utilized 6-carboxyfluorescein (6-FAM)/6-carboxytetramethylrhodamine (TAMRA) complexes. This study focused on understanding the energy transfer processes in these systems and found that the fluorescence intensity of TAMRA was significantly increased in the presence of potassium ions (Kim et al., 2019).

  • Tetramethylrhodamine (TAMRA)-phenyl azide was used as a chemical probe to detect intracellular acrolein in live cells. This study demonstrated that TAMRA is an optimal fluorophore for the probe, and high levels of acrolein were detected in various breast cancer cells (Pradipta et al., 2019).

Safety And Hazards

When handling 6-Tamra-SE, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing, is advised . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-20-23(14-17)38-24-15-18(31(3)4)7-10-21(24)27(20)22-13-16(5-8-19(22)28(35)36)29(37)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOQTZWNYMMSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376332
Record name 6-TAMRA SE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tamra-SE

CAS RN

150810-69-8
Record name 6-Carboxytetramethylrhodamine N-succinimidyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150810-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-TAMRA SE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Carboxy-tetramethylrhodamine N-succinimidyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
A Brunner, Y Minamitake, A Göpferich - European journal of pharmaceutics …, 1998 - Elsevier
… To identify the peaks, 5-TAMRA-SE and 6-TAMRA-SE were also investigated by HPLC. By comparison with fluorescence chromatograms of the single isomers (Fig. 4B and C), the …
Number of citations: 21 www.sciencedirect.com
M Jiang, D Tang, X Zhao, Q Li, Y Zhuang… - … and Nucleic Acids, 2014 - Taylor & Francis
A new kind of acid sensitive tetrahydrofuranyl (THF) linker was synthesized and then reacted with 5-(6)-carboxytetramethylrhodaminesuccinimidyl ester (5(6)-TAMRA, SE), followed by di…
Number of citations: 6 www.tandfonline.com
S Pei, C Xu, Y Tan, M Wang, J Yu… - Bioconjugate …, 2023 - ACS Publications
… Fluorescence Spectrum of 6-TAMRA-SE, Cy3, and BDP 6-TAMRA-SE, Cy3, and BDP are … a large emission wavelength similar to that of 6-TAMRA-SE in the visible range of red, with 561 …
Number of citations: 4 pubs.acs.org
T Tani, M Oda, K Mashimo, F Tachibana… - Journal of …, 2006 - Elsevier
We present our recent study of single fluorescent molecules with specific structure, ie tetramethylrhodamine derivative linked with a propyl chain onto silica glass surface. For fluorescent …
Number of citations: 2 www.sciencedirect.com
Y CHEN, L LI, G CHEN, P LI, Z XIE… - Acta Pharmaceutica …, 2022 - pesquisa.bvsalud.org
Effective supplementation of probiotics can be beneficial to intestinal health, but in situ analysis of probiotics activity has rarely been reported. In this study, by coupling fluorescein 5-…
Number of citations: 0 pesquisa.bvsalud.org
J Tessmar, K Kellner, MB Schulz, T Blunk… - Tissue …, 2004 - liebertpub.com
… For the determination of accessible amino groups in insulin, the protein was incubated with 5,6-TAMRA-SE, which contains the same amine-reactive groups as the investigated polymers…
Number of citations: 12 www.liebertpub.com
L Basabe-Desmonts, F Benito-López… - Analytical and …, 2008 - Springer
Miniaturization and automation are highly important issues for the development of high-throughput processes. The area of micro total analysis systems (μTAS) is growing rapidly and the …
Number of citations: 27 link.springer.com
RD Rocklin, RS Ramsey, JM Ramsey - Analytical chemistry, 2000 - ACS Publications
A microfabricated fluidic device that combines micellar electrokinetic chromatography and high-speed open-channel electrophoresis on a single structure for the rapid automated two-…
Number of citations: 281 pubs.acs.org
T Tani, Y Yamaguchi, K Ohuchi, M Oda - Journal of luminescence, 2004 - Elsevier
To optimize far-field detection optics as well as to extend fundamental skills related to molecular manipulation, samples for single molecule fluorescence detection are fabricated by …
Number of citations: 5 www.sciencedirect.com
L Tan, Y Liu, Q Yang, X Li, XY Wu, B Gong… - Chemical …, 2016 - pubs.rsc.org
A cleavable azo linker was synthesized and reacted with 5-(6)-carboxytetramethyl rhodamine succinimidyl ester, followed by further reactions with di(N-succinimidyl) carbonate and 5-(3-…
Number of citations: 12 pubs.rsc.org

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